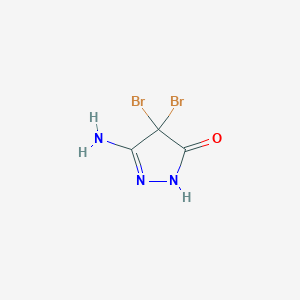
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been shown to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to an increase in the concentration of neurotransmitters, which can improve cognitive function.
生化和生理效应
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its potential application in the development of new drugs. This compound has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, this compound has been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
However, there are also limitations to using this compound in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. Additionally, the synthesis of this compound can be challenging, and the yield can be low, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research on 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one. One direction is the further investigation of its mechanism of action. Understanding the mechanism of action can provide insights into its potential applications in the development of new drugs. Additionally, further studies can be conducted to investigate its potential applications in other fields, such as corrosion inhibition and coordination chemistry. Finally, more efficient synthesis methods can be developed to improve the yield of the compound, making it more accessible for large-scale experiments.
Conclusion:
In conclusion, 5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are still limitations to using this compound in lab experiments, there are several future directions for research that can provide insights into its potential applications in the development of new drugs and other fields.
合成方法
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one can be synthesized using various methods. One of the commonly used methods is the reaction between 4,4-dibromo-1,3-cyclohexadiene and hydrazine hydrate. The reaction takes place in the presence of sodium hydroxide and results in the formation of the desired compound. Another method involves the reaction between 4,4-dibromo-1,3-cyclohexadiene and hydrazine sulfate in the presence of sodium hydroxide. The yield of the compound can be improved by optimizing the reaction conditions.
科学研究应用
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the development of new drugs. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer and Alzheimer's. Additionally, this compound has been studied for its potential application as a corrosion inhibitor and as a ligand in coordination chemistry.
属性
CAS 编号 |
171294-89-6 |
|---|---|
产品名称 |
5-Amino-4,4-dibromo-2,4-dihydro-3H-pyrazol-3-one |
分子式 |
C3H3Br2N3O |
分子量 |
256.88 g/mol |
IUPAC 名称 |
3-amino-4,4-dibromo-1H-pyrazol-5-one |
InChI |
InChI=1S/C3H3Br2N3O/c4-3(5)1(6)7-8-2(3)9/h(H2,6,7)(H,8,9) |
InChI 键 |
LOQSEBCESSKOTI-UHFFFAOYSA-N |
SMILES |
C1(=NNC(=O)C1(Br)Br)N |
规范 SMILES |
C1(=NNC(=O)C1(Br)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



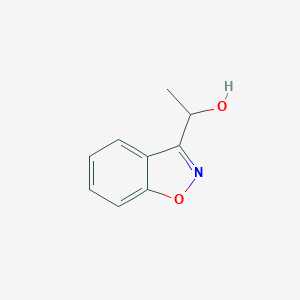
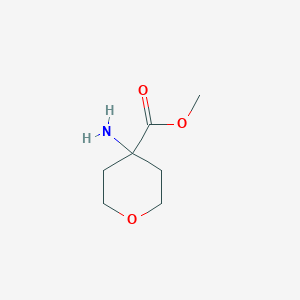


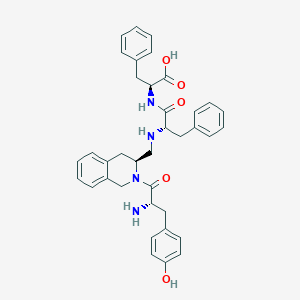
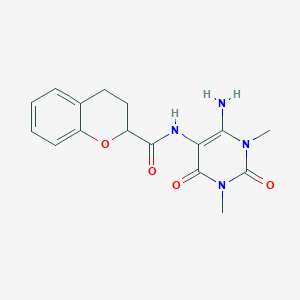

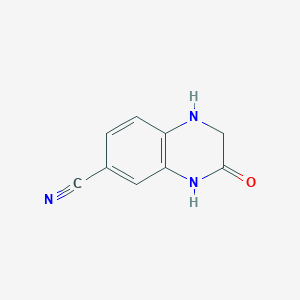
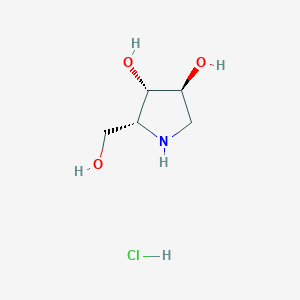
![N6-(2,5-Dimethoxy-benzyl)-N6-methyl-pyrido[2,3-D]pyrimidine-2,4,6-triamine](/img/structure/B64154.png)
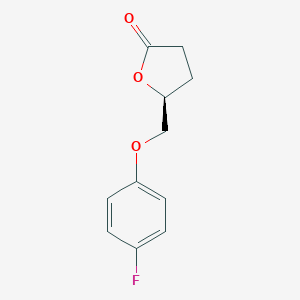
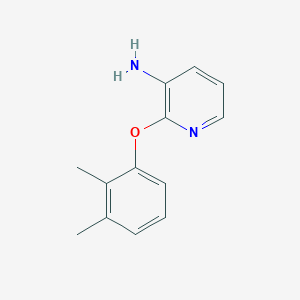
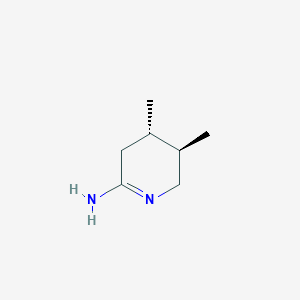
![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)